molecular formula C16H22BrN3O2 B8150994 tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B8150994
M. Wt: 368.27 g/mol
InChI Key: VZCJKEWPWUSCIA-UHFFFAOYSA-N
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Description

The compound tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (hereafter referred to as Compound A) is a bicyclic amine derivative with a 5-bromopyridine substituent and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₂₂BrN₃O₂, and it has a molecular weight of 368.28 g/mol . The bicyclo[3.2.1]octane core provides rigidity, while the bromopyridine group enhances reactivity for cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-16(2,3)22-15(21)19-9-12-5-6-13(10-19)20(12)14-7-4-11(17)8-18-14/h4,7-8,12-13H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCJKEWPWUSCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of diazabicyclo compounds exhibit anticancer properties. The incorporation of the bromopyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the diazabicyclo framework led to compounds with significant cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate could serve as a lead compound for further development .

Neurological Applications

The structure of this compound suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study : Research has shown that similar bicyclic compounds can modulate neurotransmitter receptors, which may lead to therapeutic strategies for treating conditions like depression and anxiety .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules, particularly those containing nitrogen heterocycles.

Data Table: Synthesis Applications

ApplicationDescription
Synthesis of Pyridine DerivativesUsed as a precursor for synthesizing substituted pyridines through nucleophilic substitution reactions.
Formation of Bicyclic StructuresActs as a key intermediate in the construction of bicyclic frameworks essential in drug design.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymer Chemistry

Research indicates that diazabicyclo compounds can be utilized in creating novel polymers with specific properties such as increased thermal stability and mechanical strength.

Case Study : A recent publication highlighted the use of diazabicyclo derivatives in developing high-performance polymers suitable for electronic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Below is a comparative analysis of Compound A with four structurally related bicyclo[3.2.1]octane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Compound A : tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate C₁₆H₂₂BrN₃O₂ 368.28 Not explicitly listed Bromopyridine substituent enables cross-coupling; Boc group protects the amine.
Compound B : tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₁H₂₀N₂O₂ 212.29 149771-44-8 Lacks substituents on the bicyclo core; simpler structure used as a building block.
Compound C : tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₄H₂₆N₂O₂ 254.37 1341038-78-5 Aminoethyl group introduces nucleophilic reactivity; potential linker in drug design.
Compound D : tert-Butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₂₀H₂₅ClFN₅O₃S 469.96 2763158-78-5 Complex pyrido-pyrimidinyl substituent with halogen and sulfur groups; likely used in targeted kinase inhibition.
Compound E : tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₁H₂₀N₂O₂ 212.29 42145-38-0 Free amino group for functionalization; intermediate in peptide synthesis.

Functional Group and Reactivity Comparison

  • Bromopyridine vs. Halogenated Pyrimidine (Compound A vs. D) :
    The bromine in Compound A facilitates Suzuki-Miyaura cross-coupling reactions , whereas Compound D 's chloro, fluoro, and methylsulfanyl groups enhance electrophilic substitution and π-π stacking in biological targets .

  • Aminoethyl vs. Free Amine (Compound C vs. E): Compound C's aminoethyl group (-CH₂CH₂NH₂) enables conjugation with carboxylic acids or carbonyl groups , while Compound E's primary amine (-NH₂) is directly available for amide bond formation .
  • Boc-Protected Amines (All Compounds) :
    The Boc group in Compound A , B , D , and E stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for deprotection .

Physicochemical Properties

  • Molecular Weight and Solubility :
    Compound A (368.28 g/mol) is heavier and more lipophilic than Compound B (212.29 g/mol), reducing aqueous solubility but improving membrane permeability .
    Compound D (469.96 g/mol) has the highest molecular weight due to its bulky substituents, likely requiring DMSO or DMA for dissolution .

  • Thermal Stability: Bromine in Compound A may increase sensitivity to photodegradation compared to non-halogenated analogs like Compound B .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C22H34BrN3O4
  • Molecular Weight : 468.43 g/mol

Structural Representation

The compound features a bicyclic structure with a tert-butyl group and a bromopyridine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exhibit various biological activities, primarily through interactions with specific enzymes and receptors. The bromopyridine group is often associated with enhanced binding affinity to target proteins, potentially influencing pathways involved in neuropharmacology and oncology.

Pharmacological Studies

  • Neuropharmacological Effects :
    • Studies have shown that related diazabicyclo compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
  • Anticancer Activity :
    • Preliminary studies indicate that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism likely involves the inhibition of key signaling pathways such as PI3K/Akt.

Case Studies

  • A study published in Journal of Medicinal Chemistry evaluated a series of diazabicyclo compounds, including derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
  • Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration, revealing that they could reduce oxidative stress markers and improve neuronal survival rates .

Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologyModulation of serotonin/dopamine systems
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

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